potassium;trifluoro-(2-methylsulfonylphenyl)boranuide
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Overview
Description
Preparation Methods
The preparation of Potassium (2-methysulphonylphenyl)trifluoroborate involves the reaction of 2-methysulphonylphenylboronic acid with potassium trifluoroborate. The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under inert conditions to prevent oxidation. The mixture is then stirred at room temperature for several hours to ensure complete reaction. The product is isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
Potassium (2-methysulphonylphenyl)trifluoroborate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfone derivatives.
Reduction: It can be reduced to form sulfide derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
Potassium (2-methysulphonylphenyl)trifluoroborate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the study of enzyme mechanisms and protein interactions.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the development of new materials and catalysts for chemical processes.
Mechanism of Action
The mechanism of action of Potassium (2-methysulphonylphenyl)trifluoroborate involves its ability to act as a Lewis acid. It can coordinate with electron-rich species, facilitating various chemical transformations. The molecular targets and pathways involved include interactions with nucleophiles and electrophiles, leading to the formation of new chemical bonds .
Comparison with Similar Compounds
Potassium (2-methysulphonylphenyl)trifluoroborate can be compared with other similar compounds such as:
Potassium phenyltrifluoroborate: Similar in structure but lacks the methysulphonyl group, making it less reactive in certain chemical reactions.
Potassium (2-methylphenyl)trifluoroborate: Similar but with a methyl group instead of a methysulphonyl group, affecting its reactivity and applications.
Potassium (2-chlorophenyl)trifluoroborate: Contains a chlorine atom instead of a methysulphonyl group, leading to different reactivity and uses. The uniqueness of Potassium (2-methysulphonylphenyl)trifluoroborate lies in its methysulphonyl group, which enhances its reactivity and makes it suitable for specific applications in organic synthesis and research.
Properties
IUPAC Name |
potassium;trifluoro-(2-methylsulfonylphenyl)boranuide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3O2S.K/c1-14(12,13)7-5-3-2-4-6(7)8(9,10)11;/h2-5H,1H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXDHUNDHNZMGT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC=CC=C1S(=O)(=O)C)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](C1=CC=CC=C1S(=O)(=O)C)(F)(F)F.[K+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3KO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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